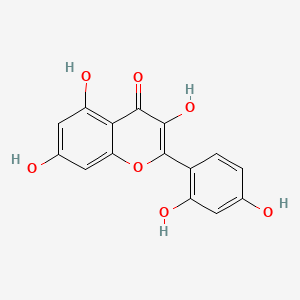

Methyl pyropheophorbide-a

Overview

Description

Pyropheophorbide a methyl ester is a derivative of chlorophyll a, known for its effective photosensitizing properties. This compound is widely used in photodynamic therapy, a treatment modality that utilizes light-activated compounds to destroy cancer cells. Pyropheophorbide a methyl ester has shown significant potential in inducing apoptosis and inhibiting tumor growth .

Mechanism of Action

Methyl pyropheophorbide-a, also known as Pyropheophorbide a methyl ester, is a derivative of chlorophyll-a and has been studied for its potential in photodynamic therapy (PDT) for cancer treatment .

Target of Action

This compound (MPPa) is a photosensitizer used in PDT . The primary targets of MPPa are cancer cells, specifically colon cancer cells . It exerts its pharmacological effects in the presence of light of an appropriate wavelength .

Mode of Action

Upon irradiation with light, MPPa generates reactive oxygen species, particularly singlet oxygen (1O2), that triggers cancer cell death . This process is known as photodynamic cell death . MPPa photosensitization also activates the NF-κB transcription factor in colon cancer cells .

Biochemical Pathways

The biochemical pathways affected by MPPa involve the generation of reactive oxygen species (ROS) and the activation of the NF-κB transcription factor . ROS production leads to oxidative stress in cancer cells, causing cell damage and death . The activation of NF-κB can regulate genes involved in immune and inflammatory responses, cell proliferation, and apoptosis .

Pharmacokinetics

MPPa is a drug with poor aqueous solubility, which can limit its bioavailability . To improve its solubility and efficacy in PDT, MPPa has been incorporated into solid lipid nanoparticles (SLNs) . These SLNs enhance the singlet oxygen generation from MPPa and demonstrate cytotoxicity upon photoirradiation .

Result of Action

The result of MPPa’s action is the induction of cell death in cancer cells. MPPa inhibits the cell cycle progression from the G0/G1-phases and induces apoptosis in cancer cells when irradiated with light .

Action Environment

The action of MPPa is influenced by the presence of light. Without light, there is no significant change in cells treated with MPPa . When irradiated with light, mppa induces apoptosis and shows strong cytotoxic effects . Therefore, the efficacy and stability of MPPa are highly dependent on the environmental light conditions during PDT .

Biochemical Analysis

Biochemical Properties

Methyl Pyropheophorbide-a plays a significant role in biochemical reactions, particularly in the generation of reactive oxygen species (ROS) such as singlet oxygen . This process is crucial in PDT, where the photosensitizer absorbs light energy and transfers it to molecular oxygen, generating ROS that can induce cell death .

Cellular Effects

This compound has been shown to have potent effects on various types of cells. For instance, it has been found to induce photodynamic cell death in U937 and SK-HEP-1 cells . Moreover, it has been observed to block the cell cycle and inhibit cell migration and invasion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its absorption of light energy, which leads to the generation of ROS . These ROS, particularly singlet oxygen, can cause damage to cellular structures, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to show sustained release from this compound-loaded solid lipid nanoparticles (SLNs), improving its photostability . This suggests that the effects of this compound can change over time, with potential long-term effects on cellular function.

Transport and Distribution

This compound is encapsulated in SLNs to improve its solubility and enhance its transport and distribution within cells and tissues . This encapsulation also improves the compound’s photostability .

Subcellular Localization

Photosensitizers like this compound are typically localized in various cellular organelles depending on their chemical structure, aggregation state, and cell type .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyropheophorbide a methyl ester typically involves the extraction of chlorophyll a from plant sources, followed by a series of chemical reactions to modify its structure. The key steps include:

Extraction of Chlorophyll a: Chlorophyll a is extracted from plant material using solvents such as acetone or ethanol.

Demetalation: The magnesium ion in chlorophyll a is removed using acidic conditions to form pheophytin a.

Esterification: Pheophytin a is then esterified using methanol and a catalyst to produce pyropheophorbide a methyl ester.

Industrial Production Methods: In industrial settings, the production of pyropheophorbide a methyl ester involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyropheophorbide a methyl ester undergoes various chemical reactions, including:

Reduction: It can be reduced to form different derivatives with altered photophysical properties.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others to modify its properties.

Common Reagents and Conditions:

Oxidation: Light, oxygen, and electron spin resonance techniques are commonly used.

Reduction: Reducing agents like sodium borohydride are employed.

Substitution: Various organic reagents and catalysts are used under controlled conditions.

Major Products: The major products formed from these reactions include different derivatives of pyropheophorbide a methyl ester, each with unique photophysical and chemical properties .

Scientific Research Applications

Pyropheophorbide a methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorin e6: Another chlorophyll derivative used in photodynamic therapy.

Hematoporphyrin: A porphyrin derivative with photosensitizing properties.

Verteporfin: A benzoporphyrin derivative used in photodynamic therapy.

Uniqueness: Pyropheophorbide a methyl ester stands out due to its high photodynamic efficacy, selective targeting of cancer cells, and minimal side effects compared to other photosensitizers. Its unique structure allows for efficient generation of reactive oxygen species, making it a potent agent in photodynamic therapy .

Properties

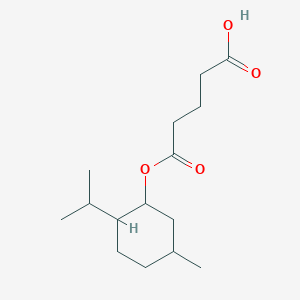

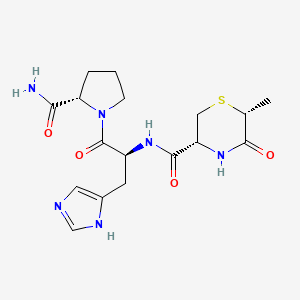

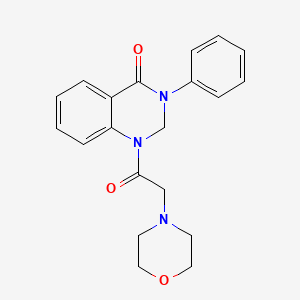

IUPAC Name |

methyl 3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O3/c1-8-20-16(3)24-13-26-18(5)22(10-11-31(40)41-7)33(37-26)23-12-30(39)32-19(6)27(38-34(23)32)15-29-21(9-2)17(4)25(36-29)14-28(20)35-24/h8,13-15,18,22,37,39H,1,9-12H2,2-7H3/t18-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOKGUTUPNUAGP-AVRDEDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

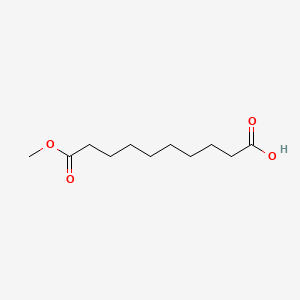

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

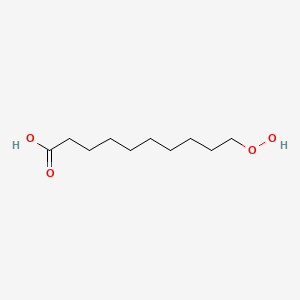

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC)C4=N3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl pyropheophorbide-a has a molecular formula of C34H36N4O3 and a molecular weight of 552.66 g/mol. []

ANone: Characterization of this compound and its derivatives commonly involves UV-Vis spectroscopy, IR spectroscopy, and 1H NMR spectroscopy. [, , , , , , , , , , , , ] Mass spectrometry and elemental analysis are also frequently utilized. [, , , , , , ]

ANone: this compound is obtained from chlorophyll-a through a two-step process: removing the magnesium ion and the carboxymethyl group at the 132-position, followed by methylation with diazomethane. [] An alternative method involves refluxing chlorophyll-a in acetic acid to remove both the magnesium ion and the carboxymethyl group in a single step, followed by methylation. []

ANone: The most reactive sites for chemical modification include the C3-vinyl group, C132-carbonyl group, terminal C17-carbonmethoxyl group, and C20-meso-hydrogen. [] These sites can be modified through various reactions, including electrophilic addition, electrophilic substitution, nucleophilic addition, oxidation, reduction, and elimination. []

ANone: Yes, the vinyl group can be modified through various reactions. For example, it can be converted into an alkylcarbonyl group by a Grignard reaction followed by oxidation. [, ] It can also undergo electrophilic addition reactions, such as bromination with N-bromosuccinimide. []

ANone: The carbonyl group on the E-ring can be modified through oxidation and reduction reactions. [] Additionally, the five-membered exocyclic ring can be extended to a six-membered imide structure through allomerization and rearrangement reactions. [, , ]

ANone: this compound and its derivatives are primarily investigated for their potential as photosensitizers in photodynamic therapy (PDT), particularly for cancer treatment. [, , , , , , , , , , , ]

ANone: Upon light activation, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death in target tissues. [, , , ]

ANone: Several factors affect efficacy, including the photosensitizer's structure, its ability to generate singlet oxygen, cellular uptake, subcellular localization, and the presence of resistance mechanisms. [, , , , , ]

ANone: Modifications at different positions of the this compound structure can significantly impact its photophysical properties, such as absorption wavelength, singlet oxygen quantum yield, and lipophilicity. [, , , , , , , , ]

ANone: Incorporating electron-withdrawing groups, such as methylenemalononitrile, can shift the Qy absorption band of chlorin derivatives to longer wavelengths, potentially enhancing their effectiveness in treating deep-seated tumors. []

ANone: Yes, Density Functional Theory (DFT) calculations have been employed to predict the geometries and electronic structures of this compound derivatives, providing insights into their photophysical properties and interactions with water molecules. [, ]

ANone: DFT calculations have been used to study the interaction between Zn pyropheophorbide a and nicotine, demonstrating a "two-point binding" mechanism involving coordination of the nicotine N-pyridyl moiety to the zinc atom and ion pairing between the nicotine N-methyl pyrrolidine unit and the chlorin acid group. []

ANone: Various cancer cell lines, including human ovarian cancer cells (SKOV3, A2780) [, ], human cervical cancer cells (HeLa) [, ], and mouse sarcoma S-180 cells [, ], have been used to evaluate the in vitro PDT efficacy of this compound derivatives.

ANone: Yes, in vivo studies have been conducted using this compound derivatives in mouse models. For instance, the in vivo photosensitizing efficacy of alkyl ether analogs of pyropheophorbide-a was investigated in C3H mice implanted with RIF tumors. []

ANone: Yes, the transcription factor Nrf2 has been implicated in resistance to this compound-mediated PDT. [] Activation of Nrf2, possibly through the mitogen-activated protein kinase (MAPK) pathway, has been linked to cytoprotection against PDT-induced oxidative stress. []

ANone: Nrf2 promotes resistance by enhancing cellular defense mechanisms against oxidative stress, such as increasing antioxidant levels and promoting the efflux of the photosensitizer from cells through the Nrf2-HO-1 and Nrf2-ABCG2 signaling pathways, respectively. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.